[2-(Difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl]methanol
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Overview
Description
[2-(Difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl]methanol is a chemical compound that has garnered significant interest in various fields of scientific research. This compound is characterized by the presence of a difluoromethyl group attached to an imidazo[1,2-a]pyridine ring system, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the difluoromethylation of imidazo[1,2-a]pyridine derivatives using difluoromethylating agents such as ClCF2H or novel non-ozone depleting difluorocarbene reagents . The reaction conditions often require the presence of a base and a suitable solvent to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes, leveraging metal-based methods that can transfer CF2H to C(sp2) sites both in stoichiometric and catalytic modes . These methods are designed to be efficient and scalable, ensuring the consistent production of high-purity [2-(Difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl]methanol.
Chemical Reactions Analysis
Types of Reactions
[2-(Difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl]methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the imidazo[1,2-a]pyridine ring.
Substitution: The difluoromethyl group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions . The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents to optimize yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethylated oxides, while substitution reactions can produce a variety of functionalized imidazo[1,2-a]pyridine derivatives .
Scientific Research Applications
[2-(Difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl]methanol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of [2-(Difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl]methanol involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[1,5-a]pyridines: These compounds share a similar heterocyclic structure and are used in drug design for their biological activities.
Pyrazolo[1,5-a]pyridin-3-yl pyridazin-3-ones: These compounds are synthesized through cycloaddition reactions and have pharmacological relevance.
Uniqueness
What sets [2-(Difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl]methanol apart is its difluoromethyl group, which imparts unique chemical properties such as increased lipophilicity and metabolic stability. These properties make it a valuable compound in the development of new drugs and materials .
Properties
Molecular Formula |
C9H12F2N2O |
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Molecular Weight |
202.20 g/mol |
IUPAC Name |
[2-(difluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl]methanol |
InChI |
InChI=1S/C9H12F2N2O/c10-9(11)8-6(5-14)13-4-2-1-3-7(13)12-8/h9,14H,1-5H2 |
InChI Key |
ZVHKUEQVQBUFQL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN2C(=NC(=C2CO)C(F)F)C1 |
Origin of Product |
United States |
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